Cas no 1823552-56-2 (6-Bromoisoquinoline-3-carboxamide)
6-Bromoisoquinoline-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 6-Bromoisoquinoline-3-carboxamide
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- Inchi: 1S/C10H7BrN2O/c11-8-2-1-6-5-13-9(10(12)14)4-7(6)3-8/h1-5H,(H2,12,14)
- InChI Key: NZXYZIJTMLYAFM-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=CN=C(C(N)=O)C=C2C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- XLogP3: 2
- Topological Polar Surface Area: 56
6-Bromoisoquinoline-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM227065-1g |
6-Bromoisoquinoline-3-carboxamide |
1823552-56-2 | 97% | 1g |
$602 | 2021-08-04 | |
| Chemenu | CM227065-5g |
6-Bromoisoquinoline-3-carboxamide |
1823552-56-2 | 97% | 5g |
$1559 | 2021-08-04 | |
| Chemenu | CM227065-10g |
6-Bromoisoquinoline-3-carboxamide |
1823552-56-2 | 97% | 10g |
$2078 | 2021-08-04 | |
| Alichem | A189008773-5g |
6-Bromoisoquinoline-3-carboxamide |
1823552-56-2 | 97% | 5g |
$2070.30 | 2023-09-02 | |
| Alichem | A189008773-10g |
6-Bromoisoquinoline-3-carboxamide |
1823552-56-2 | 97% | 10g |
$2867.60 | 2023-09-02 | |
| Alichem | A189008773-25g |
6-Bromoisoquinoline-3-carboxamide |
1823552-56-2 | 97% | 25g |
$4877.60 | 2023-09-02 | |
| Chemenu | CM227065-1g |
6-Bromoisoquinoline-3-carboxamide |
1823552-56-2 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM227065-5g |
6-Bromoisoquinoline-3-carboxamide |
1823552-56-2 | 97% | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM227065-10g |
6-Bromoisoquinoline-3-carboxamide |
1823552-56-2 | 97% | 10g |
$*** | 2023-03-30 |
6-Bromoisoquinoline-3-carboxamide Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 6-Bromoisoquinoline-3-carboxamide
Comprehensive Overview of 6-Bromoisoquinoline-3-carboxamide (CAS No. 1823552-56-2): Properties, Applications, and Research Insights
6-Bromoisoquinoline-3-carboxamide (CAS No. 1823552-56-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a brominated isoquinoline derivative, this compound serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers often explore its potential in drug discovery, particularly for targeting enzymes and receptors involved in inflammation and metabolic disorders. The presence of both a bromo substituent and a carboxamide group enhances its reactivity, making it valuable for cross-coupling reactions and medicinal chemistry applications.
In recent years, the demand for 6-Bromoisoquinoline-3-carboxamide has surged, driven by its role in developing small-molecule inhibitors and kinase-targeted therapies. A growing trend in AI-driven drug design has further highlighted its importance, as computational models frequently identify isoquinoline scaffolds for high-throughput screening. Users searching for "isoquinoline derivatives in cancer research" or "brominated heterocycles synthesis" will find this compound particularly relevant. Its mechanistic versatility aligns with current interests in precision medicine and structure-activity relationship (SAR) studies.
The physicochemical properties of 6-Bromoisoquinoline-3-carboxamide include a molecular weight of 265.09 g/mol and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO). These characteristics make it suitable for in vitro assays and crystallography studies. Analytical techniques such as HPLC purification and NMR spectroscopy are commonly employed to ensure its purity, a critical factor for lead optimization workflows. Notably, its stability under ambient conditions facilitates storage and handling in laboratory settings.
From an industrial perspective, 6-Bromoisoquinoline-3-carboxamide is synthesized via palladium-catalyzed bromination or amide coupling reactions, processes optimized for scalability. Patent literature reveals its inclusion in innovative therapeutic formulations, especially for neurodegenerative disease targets. Searches for "isoquinoline-based drug candidates 2024" or "CAS 1823552-56-2 supplier" reflect commercial interest. Regulatory-compliant production adheres to Good Manufacturing Practices (GMP), ensuring consistency for preclinical development.
Emerging applications of 6-Bromoisoquinoline-3-carboxamide extend to material science, where its aromatic system contributes to organic semiconductors. This interdisciplinary relevance addresses search queries like "heterocyclic compounds in electronics." Furthermore, its low toxicity profile (as per preliminary studies) positions it favorably for bioconjugation projects. Collaborative research between academia and industry continues to uncover novel utilities, reinforcing its status as a high-value chemical building block.
To summarize, 6-Bromoisoquinoline-3-carboxamide (CAS No. 1823552-56-2) exemplifies the convergence of synthetic chemistry and biomedical innovation. Its adaptability to green chemistry principles and compatibility with automated synthesis platforms cater to modern research demands. As investigations into targeted protein degradation and fragment-based drug discovery expand, this compound is poised to remain a focal point in scientific literature and high-impact journals.
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